N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine
Description
N-{[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is a tetrazole-based compound featuring a 3-chloro-4-methylphenyl-substituted furylmethyl moiety. The 3-chloro-4-methylphenyl substituent contributes to steric and electronic effects, which may influence receptor binding or enzymatic interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to aryl and heteroaryl motifs .
Properties
Molecular Formula |
C15H16ClN5O |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-3-21-19-15(18-20-21)17-9-12-6-7-14(22-12)11-5-4-10(2)13(16)8-11/h4-8H,3,9H2,1-2H3,(H,17,19) |
InChI Key |
LPBGFUPQWCEWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan ring and the chloromethylphenyl group. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the chloromethyl group can produce various substituted derivatives.
Scientific Research Applications
N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Research: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table compares key structural and functional attributes of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine with related compounds:
Key Observations
Heterocycle Impact on Bioactivity Tetrazoles vs. Thiadiazoles/Thiazoles: Tetrazoles (e.g., the target compound and N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine ) are often prioritized for their metabolic stability and hydrogen-bonding capacity. In contrast, thiadiazoles (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) exhibit broader pesticidal activities, likely due to sulfur’s electronegativity enhancing electrophilic interactions.
Substituent Effects Chloro and Methyl Groups: The 3-chloro-4-methylphenyl group in the target compound mirrors substituents in CRF1 antagonists (e.g., ), where chloro and methyl groups enhance hydrophobic interactions with receptor pockets. Ethyl vs.
Functional Group Variations Furylmethyl vs. Benzyl: The furylmethyl moiety in the target compound introduces an oxygen-containing heterocycle, which may improve solubility compared to purely aromatic benzyl groups (e.g., in ).
Biological Activity
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H20ClN5O
- Molecular Weight : 321.82 g/mol
- CAS Number : 879070-38-9
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with chlorinated phenyl groups followed by tetrazole formation. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Streptococcus agalactiae | 4 µg/mL |
The compound demonstrated comparable effectiveness to standard antibiotics like Ciprofloxacin and Erythromycin, particularly against clinical isolates of Staphylococcus epidermidis .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that this compound exhibits low toxicity towards normal human cell lines, indicating a favorable therapeutic index. The IC50 values against cancer cell lines were found to be significantly lower than those for normal cells, suggesting selective cytotoxicity .
The proposed mechanism of action for the biological activity of this compound includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the tetrazole moiety is believed to enhance the binding affinity to bacterial targets, contributing to its antimicrobial efficacy .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various tetrazole derivatives, including this compound, against a panel of hospital isolates. The results indicated that this compound was particularly effective against resistant strains, with MIC values significantly lower than those observed for conventional antibiotics .
- Research on Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the phenyl and furan substituents could enhance biological activity. Compounds with electron-withdrawing groups showed improved antimicrobial properties, suggesting that further optimization could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
